N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-12-10-18-11-19-15(12)21-6-8-22(9-7-21)16(23)20-14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLYHFZLXWQXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 2-chlorophenyl group and a 5-methylpyrimidin-4-yl moiety. Its chemical structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis through p53 pathway |
| A549 (Lung Cancer) | 1.20 | Inhibition of cell proliferation |
| SKOV-3 (Ovarian Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, suggesting significant potency in inducing apoptosis through the activation of the p53 pathway .
The biological activity of this compound has been linked to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways, particularly through the upregulation of p53 and subsequent caspase activation, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0-G1 phase, effectively preventing cancer cells from proliferating .
- Inhibition of Proliferation : The compound inhibits key signaling pathways involved in cell proliferation, which is crucial for tumor growth and metastasis .
Study 1: In Vitro Evaluation
A study conducted on various human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, confirming its potential as an anticancer agent .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The results indicated strong hydrophobic interactions with amino acid residues critical for receptor activation, similar to known anticancer drugs such as Tamoxifen .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the carboxamide group is a key reaction pathway:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, H2SO4, 80–85°C | Corresponding carboxylic acid |
| Alkaline hydrolysis | NaOH, KOH, elevated temperatures | Sodium/potassium carboxylate salts |
The reaction typically requires acidic or basic conditions to cleave the amide bond. Acidic hydrolysis is preferred for selective cleavage, while alkaline conditions may lead to side reactions (e.g., deprotonation of aromatic rings) .
Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring undergoes diverse substitution reactions:
-
Electrophilic substitution : The 5-methyl group directs electrophiles to adjacent positions. Reactions include nitration, halogenation, or acylation.
-
Metathesis : Cross-coupling reactions (e.g., Suzuki, Heck) can replace halide groups with aryl or alkenyl moieties .
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Nucleophilic aromatic substitution : Electron-deficient pyrimidine rings react with nucleophiles (e.g., amines, alkoxides) at activated positions .
Oxidation Reactions
Oxidation of the 5-methyl group on the pyrimidine ring is feasible:
-
SeO₂ oxidation : Conversion of methyl groups to ketones under thermal conditions (e.g., 100°C in pyridine) .
-
Peracid oxidation : Epoxidation or hydroxylation of alkyl chains, though less commonly reported for pyrimidine derivatives.
Amide Bond Reactivity
The carboxamide group participates in several transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, bases (e.g., K2CO3) | N-alkylated carboxamide |
| Cyclization | Carbodiimides, heat | Heterocyclic amides (e.g., imides) |
| Hydrogenolysis | H2, Pd/C catalyst | Corresponding amine |
Amide bond stability is influenced by steric hindrance and electronic effects. Pyridine or TEA are often used to deprotonate the amide for subsequent reactions .
Piperazine Ring Reactivity
The piperazine ring undergoes alkylation, acylation, or cross-coupling:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Quaternization | Alkylating agents (e.g., MeI) | Piperazinium salts |
| N-oxidation | H2O2, acids | N-oxide derivatives |
| Cross-coupling | Grignard reagents, Pd catalysts | Substituted piperazines |
Structural Characterization
Analytical techniques for reaction monitoring and characterization include:
Comparison with Similar Compounds
Core Scaffold Variations
- N-(2-Chlorophenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Piperazine-1-Carboxamide (A4, ) Substituent: A quinazolinone-methyl group replaces the 5-methylpyrimidin-4-yl group. However, this increases molecular weight (MW) and may reduce solubility compared to the target compound’s pyrimidine group. Yield: 45.2% (lower than some pyrimidine derivatives in ) .
N-(4-Tert-Butylphenyl)-4-(3-Chloropyridin-2-yl)Piperazine-1-Carboxamide (BCTC, )
- Substituent : A 3-chloropyridin-2-yl group and a bulky tert-butylphenyl group.
- Impact : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration (relevant for TRPV1 antagonism). The pyridine ring’s electron-deficient nature contrasts with the pyrimidine’s dual nitrogen atoms, altering electronic interactions .
Pyrimidine vs. Other Heterocycles
- 2-(4-Phenylpiperazin-1-yl)Pyrimidine-5-Carboxamide Derivatives () Substituent: Trifluoromethyl (13a), nitro (13b), and cyano (13c) groups on the phenyl ring. Impact: The trifluoromethyl group in 13a increases metabolic stability and logP compared to the target compound’s methyl group. Nitro and cyano groups introduce polarity, affecting solubility and binding kinetics .
Physicochemical Properties
Key Observations :
Enzyme Inhibition
- N-(2-Chlorophenyl)-4-(1H-Indol-4-yl)Piperazine-1-Carboxamide (): Activity: IC50 = 100,000 nM for aspartate aminotransferase, indicating weak inhibition. The indole group’s planar structure may limit binding efficiency compared to the target compound’s pyrimidine .
TRPV1 Antagonism
Antimicrobial and Anticancer Potential
- ML267 () : A piperazine carbothioamide with a pyridinyl substituent, showing bacterial growth inhibition. The thioamide group enhances metal-binding capacity, unlike the target compound’s carboxamide .
- Amuvatinib Derivatives () : Pyrimidine-piperazine hybrids exhibit mitochondrial toxicity under glucose starvation. The target compound’s methyl group may modulate similar pathways .
Q & A
Basic: What are the key considerations for synthesizing N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Precursor selection : Use commercially available piperazine derivatives and substituted pyrimidines.
- Optimized reaction conditions : Control temperature (e.g., 60–80°C for amide bond formation) and solvent choice (e.g., dichloromethane or ethanol) to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
- Characterization : Confirm purity via HPLC (>98%) and structural integrity via H/C NMR (e.g., δ 8.82 ppm for pyrimidine protons) and high-resolution mass spectrometry (e.g., ESI-MS) .
Basic: How can researchers validate the structural identity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Assign peaks for distinct groups (e.g., pyrimidine protons at δ 8.80–8.91 ppm, piperazine carbons at δ 50–55 ppm) .
- X-ray crystallography : Resolve crystal structure (monoclinic, space group , unit cell parameters Å, Å) for absolute configuration confirmation .
- Mass spectrometry : Match observed [M+H] peaks with theoretical values (e.g., 657.2398 for derivatives) .
Advanced: How to resolve contradictions in bioactivity data across different studies?
Methodological Answer:
Discrepancies may arise from impurities, assay conditions, or target selectivity. Mitigation strategies include:
- Reproducibility checks : Replicate synthesis and bioassays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., IC measurements) with cellular viability tests (e.g., MTT assays) to confirm target engagement .
- Meta-analysis : Compare structural analogs (e.g., pyrimidine vs. pyridazine substitutions) to identify activity cliffs .
Advanced: What computational methods are suitable for predicting this compound’s binding modes?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Parameterize force fields for halogen bonds (Cl-phenyl group) and π-π stacking (pyrimidine ring) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM-PBSA/GBSA) .
- QSAR modeling : Corrogate substituent effects (e.g., methyl groups on pyrimidine) with bioactivity data from analogs .
Basic: What in vitro assays are recommended for initial pharmacological screening?
Methodological Answer:
- Receptor binding assays : Radioligand displacement (e.g., H-labeled antagonists for dopamine D2/D3 receptors) .
- Enzyme inhibition : Measure IC against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or Alamar Blue, with EC determination .
Advanced: How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratios, catalyst loading) to identify critical factors. For example, triethylamine (2.5 eq.) improves coupling yields by 15% .
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of carboxamide) and enhances reproducibility .
- In-line analytics : Use FTIR or ReactIR to monitor intermediate formation in real time .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the piperazine nitrogen .
- Formulation : Use co-solvents (DMSO ≤0.1%) or nanocarriers (liposomes, PEGylation) .
- Structural modification : Replace the chlorophenyl group with hydrophilic substituents (e.g., morpholine) while retaining activity .
Basic: How to assess metabolic stability in early drug development?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. Calculate and intrinsic clearance .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
Advanced: What mechanistic studies elucidate its neuropharmacological potential?
Methodological Answer:
- Electrophysiology : Patch-clamp recordings in neurons to assess modulation of ion channels (e.g., GABA) .
- Behavioral models : Test in rodent models of depression (e.g., forced swim test) with dose-response profiling .
- Biomarker analysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) via microdialysis/HPLC .
Advanced: How to troubleshoot inconsistent NMR spectra during characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
